![molecular formula C23H17N3O2S B3150166 N-(3-imidazo[2,1-b][1,3]benzothiazol-2-ylphenyl)-4-methoxybenzenecarboxamide CAS No. 685107-39-5](/img/structure/B3150166.png)

N-(3-imidazo[2,1-b][1,3]benzothiazol-2-ylphenyl)-4-methoxybenzenecarboxamide

Overview

Description

“N-(3-imidazo[2,1-b][1,3]benzothiazol-2-ylphenyl)-4-methoxybenzenecarboxamide” is a compound that belongs to the class of imidazo[2,1-b][1,3]benzothiazoles . These compounds are known for their wide range of biological activities .

Synthesis Analysis

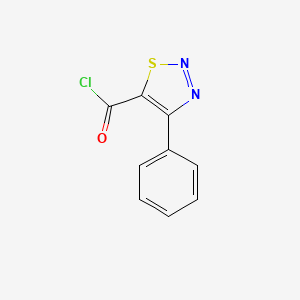

The synthesis of imidazo[2,1-b][1,3]benzothiazole derivatives has been reported in several studies . For instance, one study reported the synthesis and characterization of potent 7-substituted-2-(4-substitutedphenyl)imidazo[2,1-b][1,3]benzothiazoles . The synthesis involved the reaction of 1,3-diketones with Br2 and thiourea to form 2-aminodihydrobenzothiazol-7-ones, which were then alkylated with aromatic and heteroaromatic α-halo .Molecular Structure Analysis

The molecular structure of “N-(3-imidazo[2,1-b][1,3]benzothiazol-2-ylphenyl)-4-methoxybenzenecarboxamide” can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving “N-(3-imidazo[2,1-b][1,3]benzothiazol-2-ylphenyl)-4-methoxybenzenecarboxamide” can be studied using various techniques. For instance, FTIR can provide information about the functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-imidazo[2,1-b][1,3]benzothiazol-2-ylphenyl)-4-methoxybenzenecarboxamide” can be analyzed using various techniques. For instance, melting point (mp), yield, and Rf value can provide information about the physical properties of the compound . Additionally, 1H NMR and 13C NMR can provide information about the chemical properties of the compound .Scientific Research Applications

Radiosensitization in Cancer Therapy

Radiosensitizers enhance the effectiveness of radiation therapy by sensitizing tumor cells to ionizing radiation. The compound’s structure makes it a potent radiosensitizer. Studies have reported that 7-sulfonamide-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole (3f) and 7-sulfonamide-2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazole (3g) exhibit significant in vitro anticancer activity against human liver cancer (Hep G2) cells. Additionally, 7-bromo-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole (3c) shows effectiveness against both parental melanoma cell lines. These compounds hold promise for improving radiotherapy outcomes .

Anxiolytic Properties

Benzo[d]imidazo[2,1-b]thiazoles, a class to which our compound belongs, have been investigated as non-sedative anxiolytics. Their potential in managing anxiety disorders makes them an exciting area of research .

Anticancer Activity

Compound 3b, a close analog, exhibits promising inhibitory activity against various cancer cell lines. Notably, it shows remarkable effects against leukemia cell lines (SR and HL-60) and prostate cancer cell line DU-145. These findings highlight its potential as an anticancer agent .

PET Imaging Probe for Alzheimer’s Disease

The compound’s structure suggests it could serve as a PET imaging probe for detecting β-amyloid plaques in the brains of Alzheimer’s patients. Such probes are crucial for early diagnosis and monitoring disease progression .

Kinase Inhibition

Exploring its kinase inhibitory properties could reveal novel therapeutic avenues. Kinase inhibitors play a vital role in cancer treatment by targeting specific signaling pathways .

Antimicrobial Activity

Given the urgent need for effective antimicrobial agents, investigating the compound’s antimicrobial properties is essential. It may offer new strategies to combat drug-resistant pathogens .

Future Directions

The future directions for the research on “N-(3-imidazo[2,1-b][1,3]benzothiazol-2-ylphenyl)-4-methoxybenzenecarboxamide” could involve further exploration of its biological activities and potential applications. For instance, one study suggested that imidazo[2,1-b][1,3]benzothiazole derivatives could be explored as potential anticancer drugs .

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit considerable in vitro anticancer activity against human liver cancer hep g2 cell line and two parental melanoma cell lines .

Mode of Action

The compound interacts with its targets, leading to DNA fragmentation, thereby acting as an effective derivative for Hepatocellular carcinoma . The presence of sulfonamide in combination with methoxy substitution seems to enhance this effect .

Biochemical Pathways

It is known that the compound induces free radical generation, denatures macromolecules, and inhibits dna repair mechanisms, leading to cell death .

Pharmacokinetics

In silico admet prediction has been performed for similar compounds .

Result of Action

The compound’s action results in considerable in vitro anticancer activity against specific cell lines . It acts as a radiosensitizer, enhancing the effectiveness of radiation therapy .

properties

IUPAC Name |

N-(3-imidazo[2,1-b][1,3]benzothiazol-2-ylphenyl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O2S/c1-28-18-11-9-15(10-12-18)22(27)24-17-6-4-5-16(13-17)19-14-26-20-7-2-3-8-21(20)29-23(26)25-19/h2-14H,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMXIQFCBMCCNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C5=CC=CC=C5SC4=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501177504 | |

| Record name | N-(3-Imidazo[2,1-b]benzothiazol-2-ylphenyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501177504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-imidazo[2,1-b][1,3]benzothiazol-2-ylphenyl)-4-methoxybenzenecarboxamide | |

CAS RN |

685107-39-5 | |

| Record name | N-(3-Imidazo[2,1-b]benzothiazol-2-ylphenyl)-4-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=685107-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Imidazo[2,1-b]benzothiazol-2-ylphenyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501177504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 4-[2-amino-4-(methoxycarbonyl)-phenyl]piperazine-1-carboxylate](/img/structure/B3150090.png)

![S-(5-{3-[(4-methylbenzyl)oxy]-2-thienyl}-4H-1,2,4-triazol-3-yl) 2-phenylethanethioate](/img/structure/B3150156.png)

![7-[4-(1H-1,3-benzimidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3150158.png)

![2-Methyl-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3150167.png)

![4-(2-fluorophenyl)-2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B3150171.png)

![6-[(2-Ethoxyphenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol](/img/structure/B3150178.png)

![N-(3-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)cyclohexanecarboxamide](/img/structure/B3150183.png)

![Ethyl 3-bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3150189.png)